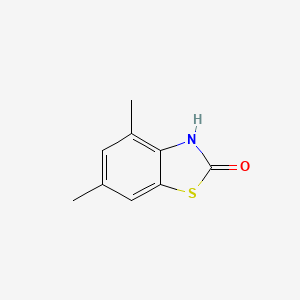

4,6-Dimethyl-2(3H)-benzothiazolone

Description

Contextual Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. researchgate.netnih.gov Their importance is underscored by their widespread presence in natural products, pharmaceuticals, and advanced materials. nih.govnih.gov Nitrogen, oxygen, and sulfur are the most common heteroatoms incorporated into these cyclic systems, and their presence significantly influences the chemical and physical properties of the molecules. researchgate.netmdpi.com

In the realm of medicinal chemistry, heterocyclic compounds are of paramount importance. chemistryjournal.netmdpi.com It is estimated that a vast majority of all known bioactive compounds contain a heterocyclic moiety, highlighting their critical role in drug discovery and development. nih.govmdpi.com The structural diversity of heterocycles allows for the fine-tuning of properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. mdpi.com These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to enhanced efficacy and safety. mdpi.com Many successful drugs across various therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents, feature heterocyclic cores. researchgate.netmdpi.com

Beyond pharmaceuticals, heterocyclic compounds are integral to material science, finding applications in the creation of dyes, polymers, and agrochemicals. nih.gov Their unique electronic properties, stemming from the inclusion of heteroatoms, make them suitable for developing materials with specific functions, such as organic conductors and semiconductors. researchgate.netnih.gov The versatility and broad utility of heterocyclic compounds ensure their continued prominence as a key area of research and development in the chemical sciences. nih.gov

Evolution of Research on Benzothiazolone Derivatives and Related Analogues

The benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. nih.govpcbiochemres.com Research into benzothiazole and its derivatives has a rich history, with the core structure being identified in various natural products and later becoming a cornerstone for synthetic chemistry. researchgate.netnih.gov

Early research on benzothiazole derivatives often focused on their utility as dyes and in the vulcanization of rubber. researchgate.net However, the discovery of their diverse biological activities led to a significant expansion of research into their medicinal applications. pcbiochemres.comyoutube.com Over the decades, scientists have developed numerous synthetic methodologies to access a wide array of substituted benzothiazoles, enabling the exploration of their structure-activity relationships. These methods range from classical condensation reactions of 2-aminothiophenols with various electrophiles to more modern, efficient, and environmentally friendly approaches.

The evolution of research has seen the development of benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. youtube.com For instance, certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. The benzothiazole nucleus is also a key component of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. researchgate.net

More recently, research has focused on creating hybrid molecules that incorporate the benzothiazole scaffold with other pharmacologically active moieties to develop agents with dual or multiple modes of action. This has led to the investigation of benzothiazole-based compounds as multi-target-directed ligands for complex diseases like Alzheimer's. The continuous development of novel synthetic routes and the expanding understanding of the biological roles of benzothiazole derivatives ensure that this field of research remains vibrant and productive. nih.gov

Research Imperatives and Emerging Frontiers for 4,6-Dimethyl-2(3H)-benzothiazolone and its Structural Variants

The compound this compound represents a specific scaffold within the broader class of benzothiazole derivatives. While research on the parent benzothiazole ring is extensive, the focus on specific substitution patterns, such as the 4,6-dimethyl configuration, often points towards more specialized applications and research frontiers.

A significant research imperative for derivatives of 2(3H)-benzothiazolone is in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. For example, chalcones derived from the acylation of 2(3H)-benzothiazolone have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. youtube.com This highlights an emerging frontier where the 2(3H)-benzothiazolone core acts as a building block for constructing more complex molecules with potential anticancer properties.

Furthermore, research into structurally similar compounds, such as N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivatives, which are positional isomers of the 4,6-dimethyl scaffold, has demonstrated significant potential in anticancer research. nih.gov These studies, which explore the impact of substituents on the benzothiazole ring, underscore the importance of investigating specific isomers like this compound to fully map the structure-activity relationship and identify lead compounds for drug development. The synthesis of new benzothiazole analogues containing other heterocyclic moieties, such as 1,3,4-thiadiazole, is another promising avenue of research aimed at discovering novel anticancer agents. nih.gov

The reactivity of the benzothiazolone core also presents opportunities for its use as a versatile synthetic intermediate. The development of new synthetic methodologies that allow for the selective functionalization of the benzothiazolone ring is a key research imperative. mdpi.com Such methods would enable the creation of libraries of novel derivatives for screening against a wide range of biological targets. The exploration of green chemistry principles in the synthesis of these compounds is also an important and emerging trend. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSKATDZHMEORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230400 | |

| Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-67-5 | |

| Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080567675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4,6 Dimethyl 2 3h Benzothiazolone and Its Derivatives

Classical and Modern Synthetic Approaches to the Benzothiazolone Core

The construction of the benzothiazolone scaffold can be achieved through several established and contemporary synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization Reactions for Benzothiazolone Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the benzothiazole (B30560) ring system. scribd.com A prevalent method involves the reaction of o-aminothiophenols with various electrophilic reagents. semanticscholar.org The intramolecular cyclization of thioformanilides, which can be prepared from the corresponding anilines, is another key strategy. scribd.com Different reagents and catalysts can be employed to facilitate this cyclization, including palladium-based systems. medicaljournalshouse.com

One of the most common approaches is the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. indexcopernicus.comnih.gov For instance, the reaction of 2-aminothiophenols with aldehydes can be catalyzed by various agents, including baker's yeast, to yield 2-substituted benzothiazoles under mild conditions. indexcopernicus.com Additionally, oxidative cyclization of N-(2-chlorophenyl) benzothioamides using a copper(II)-BINAM complex provides an efficient route to 2-aryl or 2-alkyl-substituted benzothiazoles. indexcopernicus.com

Another important cyclization strategy involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of an acid catalyst like sulfuric acid to form 2-aminobenzothiazoles. scribd.comindexcopernicus.com Furthermore, the use of bromine or benzyltrimethylammonium (B79724) tribromide can facilitate the cyclization of arylthioureas to 2-aminobenzothiazoles under mild conditions. indexcopernicus.com

An environmentally friendly approach involves the one-step synthesis of benzothiazole-2-thiols through the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, offering excellent yields and short reaction times. rsc.org

Condensation Reactions in Benzothiazolone Synthesis

Condensation reactions are fundamental to the synthesis of benzothiazolones. A widely used method is the reaction between o-aminothiophenols and carbonyl compounds. mdpi.com This can include aldehydes, ketones, carboxylic acids, and their derivatives. nih.govmdpi.com For example, the condensation of 2-aminothiophenol (B119425) with various fatty acids can be achieved under microwave irradiation using P4S10 as a catalyst. mdpi.com

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of these condensation reactions. For instance, SnP2O7 has been used as a heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, resulting in high yields and short reaction times. mdpi.com Similarly, iodine acetate (B1210297) grafted onto a polystyrene polymer support can promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) derivatives. mdpi.com

Recent advancements have focused on developing more environmentally friendly protocols. One such method involves the condensation of 2-aminothiophenols with aldehydes using sodium hydrosulfite as an oxidizing agent in a water-ethanol mixture. nih.gov Another green approach utilizes a deep eutectic solvent derived from choline (B1196258) chloride and imidazole (B134444) as a catalyst for the synthesis of 2-substituted benzothiazole derivatives. rsc.org

The following table summarizes various condensation reactions for the synthesis of benzothiazole derivatives:

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Aromatic Aldehydes | SnP2O7 | - | 2-Arylbenzothiazoles | 87-95 | mdpi.com |

| 2-Aminothiophenol, Benzaldehydes | Polystyrene-grafted Iodine Acetate | Dichloromethane | Benzothiazole compounds | - | mdpi.com |

| o-Aminothiophenol, Fatty Acids | P4S10 | Microwave (3-4 min) | 2-Substituted benzothiazoles | High | mdpi.com |

| 2-Aminothiophenol, Benzaldehydes | Sodium Hydrosulfite | Reflux, Water-Ethanol (12 h) | 2-Arylbenzothiazoles | 51-82 | nih.gov |

| 2-Aminothiophenol, Benzaldehydes | Cu2O, DMSO | Room Temperature (3-5 h) | 2-Arylbenzothiazoles | 70-90 | nih.gov |

Multicomponent Reaction Strategies for Benzothiazolone Systems

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like benzothiazole derivatives from three or more starting materials in a single step. nih.gov This strategy is highly valued for its atom economy and ability to rapidly generate molecular diversity. nih.gov

A notable example is the Hf(OTf)4-catalyzed three-component reaction used to create a library of pyrimido[2,1-b] nih.govnih.govbenzothiazole (PBT)-based compounds. rsc.org This reaction demonstrates the potential of MCRs to construct fused heterocyclic systems containing the benzothiazole core. rsc.org Another MCR strategy involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenols, catalyzed by n-tetrabutylammonium iodide (TBAI), to produce S-alkyl/aryl benzothiazole-2-carbothioates in good yields. researchgate.net

The design of novel MCRs is an active area of research, with logic-based approaches like single reactant replacement being used to innovate and expand the scope of known MCRs. nih.gov These strategies are crucial for the discovery of new bioactive molecules and functional materials based on the benzothiazole framework.

Sustainable and Green Chemistry Protocols in Benzothiazolone Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of benzothiazole derivatives. researchgate.netnih.gov These green chemistry protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Methodologies such as using water as a solvent, employing reusable catalysts, and utilizing alternative energy sources like microwave and ultrasound irradiation are at the forefront of this movement. rsc.orgtandfonline.com For instance, the use of a deep eutectic solvent as a recyclable catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazoles exemplifies a green approach. rsc.org

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govuniv.kiev.ua The physical and chemical effects of ultrasound, primarily cavitation, can enhance reaction rates and efficiency. youtube.com

In the context of benzothiazole synthesis, ultrasound has been successfully employed to facilitate various reactions. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides was achieved in higher yields and significantly shorter times (1 hour) under ultrasound irradiation compared to conventional methods. nih.gov Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a benzothiazole nucleus was accelerated, with reaction times reduced from 6-10 hours to 3-6 hours. nih.gov

The development of a mild and convenient route for synthesizing benzoxazole (B165842) derivatives using o-aminocardanol and aromatic aldehydes with Indion 190 resin as a heterogeneous catalyst under ultrasonic irradiation further highlights the benefits of this technique. ias.ac.in This method is not only efficient but also allows for the recovery and reuse of the catalyst. ias.ac.in

The following table compares conventional and ultrasound-assisted synthesis for selected benzothiazole derivatives:

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides | Conventional | - | 83-88 | nih.gov |

| Synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides | Ultrasound | 1 h | 89-92 | nih.gov |

| Synthesis of 1,4-disubstituted 1,2,3-triazoles with benzothiazole | Conventional | 6-10 h | Comparable | nih.gov |

| Synthesis of 1,4-disubstituted 1,2,3-triazoles with benzothiazole | Ultrasound | 3-6 h | Comparable | nih.gov |

Microwave-Assisted Synthesis of Benzothiazolone Derivatives

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often resulting in dramatically reduced reaction times and improved yields. nih.govnih.gov This method has been widely applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives. nih.gov

Several studies have demonstrated the efficiency of microwave irradiation in the synthesis of the benzothiazole core. For instance, the condensation of 2-aminothiophenols with aldehydes can be promoted by microwave irradiation using phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent, leading to shorter reaction times and higher yields compared to traditional heating. nih.gov Another example is the microwave-assisted synthesis of 2-substituted benzothiazoles from ortho-aminothiophenol and fatty acids, which is completed in just 3-4 minutes. mdpi.comnih.gov

Furthermore, microwave irradiation has been used to synthesize more complex benzothiazole-containing systems. The synthesis of 2-phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones, which required 4 to 6 hours by conventional methods, was completed within 1 to 2 minutes under microwave conditions with improved yields. semanticscholar.org Similarly, a one-pot, three-component reaction to synthesize thiazole or benzothiazole fused pyranopyrimidinone derivatives was successfully carried out under solvent-free microwave irradiation, avoiding the need for a catalyst and chromatographic purification. ingentaconnect.com

The following table illustrates the advantages of microwave-assisted synthesis over conventional methods for preparing benzothiazole derivatives:

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of 2-phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones | Conventional | 4-6 h | - | semanticscholar.org |

| Synthesis of 2-phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones | Microwave | 1-2 min | Improved | semanticscholar.org |

| Condensation of ortho-aminothiophenol with fatty acids | Microwave | 3-4 min | High | nih.gov |

| Condensation of 2-aminothiophenols with aldehydes (PIFA promoted) | Microwave | Shorter | Higher | nih.gov |

Solvent-Free and Environmentally Conscious Methodologies

In alignment with the principles of green chemistry, solvent-free and environmentally conscious methodologies for benzothiazole synthesis are gaining prominence. bohrium.comairo.co.in These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, thereby minimizing waste and environmental impact. airo.co.inresearchgate.net

One notable approach is the direct mixing and heating of reactants without a solvent. airo.co.in This technique not only reduces waste but also simplifies the purification process. For instance, the synthesis of benzothiazole-based quaternary ammonium (B1175870) salts, which are precursors to ionic liquids, has been successfully achieved under solvent-free conditions by reacting N-alkylbenzothiazolium iodide salts. researchgate.net This method often involves optimizing reaction temperatures, which can range from room temperature to 80°C, to achieve good yields with equimolar amounts of reactants. researchgate.net

The use of "green" solvents such as water, ethanol, and ionic liquids is another key strategy. airo.co.in These solvents are preferred due to their non-toxic, biodegradable, and recyclable nature. airo.co.in Additionally, energy-efficient techniques like microwave-assisted synthesis and ultrasonic irradiation are employed to accelerate reaction rates and reduce energy consumption, often leading to higher yields in shorter reaction times. airo.co.in For example, the condensation reaction to form hydrazones containing a benzo[d]thiazole moiety has been facilitated using a household microwave oven, resulting in high yields within 10 to 30 minutes. vjs.ac.vn

A catalyst- and additive-free method has also been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, using DMSO as both an oxidant and a solvent. nih.gov This one-pot reaction proceeds under mild oxidative conditions and demonstrates a broad substrate scope and good functional group tolerance. nih.gov

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Benzothiazole Derivatives

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free/Green Synthesis |

| Solvent Use | Often uses hazardous, volatile organic solvents (e.g., dichloromethane, acetonitrile). airo.co.in | Eliminates or uses green solvents like water, ethanol, or ionic liquids. airo.co.in |

| Waste Generation | Generates significant solvent waste, requiring disposal. airo.co.in | Minimal to no solvent waste. airo.co.in |

| Energy Consumption | Often requires prolonged heating. nih.goveurekaselect.com | Reduced energy consumption through methods like microwave or ultrasound irradiation. airo.co.in |

| Reaction Time | Can be lengthy. nih.goveurekaselect.com | Often significantly shorter reaction times. airo.co.invjs.ac.vn |

| Purification | May require complex purification steps to remove solvent. | Simpler work-up and purification. |

| Environmental Impact | Higher environmental footprint due to solvent toxicity and waste. nih.goveurekaselect.com | Lower environmental impact, aligning with green chemistry principles. bohrium.comairo.co.in |

Catalytic Approaches in Benzothiazolone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to benzothiazolone and its derivatives with enhanced efficiency and selectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition metal-catalyzed reactions have become indispensable for the formation of the benzothiazole core. nih.gov These methods often involve the intramolecular cyclization of thiobenzanilides or the condensation of 2-aminobenzenethiol with various electrophiles. nih.gov

Ruthenium(III) chloride has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov Similarly, palladium(II) acetate catalyzes the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov A more cost-effective and less toxic alternative involves the use of Nickel(II) salts for the same transformation, which can be performed under mild conditions with short reaction times. nih.gov

Copper catalysts, such as copper(I) oxide and copper(I) chloride, are effective in the reaction of 2-haloanilines with dithiocarbamates and in the three-component reaction of o-iodoanilines, potassium sulfide, and (tosylmethyl)isocyanide to yield benzothiazolethiones. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free and environmentally friendly alternative for benzothiazolone synthesis. airo.co.in These catalysts can promote reactions with high efficiency and selectivity. For instance, organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to effectively catalyze the cyclocarbonylation of 2-aminothiophenols with carbon dioxide to produce benzothiazolones. researchgate.net This method provides a novel route for constructing the C-S bond using a renewable C1 resource. researchgate.net

Derivatization and Functionalization Strategies of the 4,6-Dimethyl-2(3H)-benzothiazolone Nucleus

The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activities. This involves the strategic introduction of various functional groups and pharmacophoric moieties onto the benzothiazole scaffold.

Regioselective functionalization allows for precise modification of the benzothiazole nucleus at specific positions. Direct derivatization of the benzothiazole ring has been challenging, often requiring harsh conditions for electrophilic aromatic substitution, which can lead to mixtures of products. diva-portal.org

A significant advancement in this area is the use of iridium-catalyzed C-H borylation, which provides access to versatile 5-boryl or 4,6-diboryl benzothiadiazole (BTD) building blocks. diva-portal.orgnih.gov These borylated intermediates can then undergo a variety of functionalization reactions at the C4, C5, C6, and C7 positions, including ipso-substitution and ortho-directed C-H functionalization. diva-portal.orgnih.gov This methodology has enabled the synthesis of previously difficult-to-access unsymmetrically substituted BTDs. diva-portal.org For example, ruthenium-catalyzed C-H arylation has been shown to exhibit high regioselectivity for the C4 position. diva-portal.orgnih.gov

The introduction of pharmacophoric groups like Schiff bases and hydrazones onto the benzothiazole scaffold is a common strategy to enhance biological activity. medwinpublishers.comurfu.ru

Schiff Bases: These are typically synthesized through the condensation reaction of an amino-substituted benzothiazole with various aldehydes or ketones. medwinpublishers.comuobaghdad.edu.iq For example, novel benzothiazole Schiff bases have been prepared by reacting 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes. medwinpublishers.com These reactions are often carried out in an alcoholic medium with a catalytic amount of glacial acetic acid. medwinpublishers.comuobaghdad.edu.iq The resulting Schiff bases have shown a wide range of biological activities. medwinpublishers.com

Hydrazones: Hydrazone derivatives of benzothiazolone are synthesized by condensing a hydrazino-functionalized benzothiazole with aldehydes or ketones. researchgate.netnih.gov For instance, novel hydrazone derivatives containing the 2(3H)-benzothiazolone moiety were synthesized by reacting 2-oxobenzothiazolin-3-ylacetohydrazide with substituted ketones. researchgate.net The synthesis of hydrazones can also be facilitated by microwave irradiation, leading to high yields and short reaction times. vjs.ac.vn These hydrazone derivatives are of significant interest due to their potential biological applications. vjs.ac.vnurfu.ru

Table 2: Key Pharmacophoric Moieties and Their Synthesis from Benzothiazole Precursors

| Pharmacophoric Moiety | General Synthetic Method | Starting Benzothiazole Precursor | Reagents |

| Schiff Base | Condensation Reaction | Amino-substituted benzothiazole (e.g., 2-aminobenzothiazole) | Aldehydes or Ketones |

| Hydrazone | Condensation Reaction | Hydrazino-substituted benzothiazole (e.g., 2-hydrazinobenzothiazole) | Aldehydes or Ketones |

Synthesis of Hybrid Molecules Containing the this compound Scaffold

The development of hybrid molecules, which involves the strategic combination of two or more pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to design novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The this compound core, with its distinct structural and electronic properties, serves as a valuable scaffold for the construction of such hybrid molecules. The presence of a lactam function, an aromatic ring, and methyl substituents offers multiple sites for chemical modification, allowing for the integration of other heterocyclic or bioactive moieties.

The synthesis of these hybrid molecules often involves multi-step reaction sequences, beginning with the functionalization of the this compound core. Common strategies include N-alkylation or N-arylation at the nitrogen atom of the benzothiazolone ring, as well as electrophilic substitution or cross-coupling reactions on the benzene ring. These initial modifications introduce a reactive handle that facilitates the subsequent attachment of a second molecular entity.

For instance, the synthesis of a hybrid molecule incorporating a thiazolidine-2,4-dione moiety can be achieved by first N-alkylating the this compound with a suitable halo-substituted precursor. The resulting intermediate can then be coupled with the thiazolidine-2,4-dione ring system. nih.govnih.gov Similarly, hybrid structures containing pyrimidine (B1678525) or other nitrogen-containing heterocycles can be synthesized through carefully designed convergent or linear synthetic routes.

The following table provides a representative, though not exhaustive, overview of potential synthetic strategies that could be employed for the synthesis of hybrid molecules based on the this compound scaffold, drawing from established methodologies for similar benzothiazole systems.

| Starting Material | Reagent/Reaction Condition | Intermediate/Product Type | Potential Hybrid Moiety |

| This compound | Haloalkane, Base | N-Alkyl-4,6-dimethyl-2(3H)-benzothiazolone | Thiazolidinedione, Piperazine |

| This compound | Aryl halide, Palladium catalyst | N-Aryl-4,6-dimethyl-2(3H)-benzothiazolone | Substituted Phenyl, Heteroaryl |

| This compound | Nitrating agent | Nitro-4,6-dimethyl-2(3H)-benzothiazolone | Amino-substituted heterocycles (after reduction) |

| Bromo-4,6-dimethyl-2(3H)-benzothiazolone | Boronic acid, Palladium catalyst | Aryl/Heteroaryl-substituted benzothiazolone | Biaryl systems, Heterobiaryl systems |

The characterization of these synthesized hybrid molecules relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their chemical structures and purity. The development of efficient and versatile synthetic methodologies is crucial for expanding the library of hybrid molecules based on the this compound scaffold, thereby enabling the exploration of their potential in various fields of chemical biology and drug discovery.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyl 2 3h Benzothiazolone and Analogues

Vibrational Spectroscopy for Molecular Structure Confirmation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of benzothiazolone derivatives. The spectra are characterized by distinct vibrational modes corresponding to the constituent bonds of the molecule.

The key functional groups in 2(3H)-benzothiazolone and its analogues give rise to characteristic bands in the IR and Raman spectra. The lactam moiety (a cyclic amide) is particularly prominent, featuring distinct N-H and C=O stretching vibrations. Aromatic C-H and C=C stretching modes from the benzene (B151609) ring, along with vibrations from the C-S bond and methyl groups, are also readily identifiable.

The C=O stretching vibration in amides, referred to as the Amide I band, typically appears as a strong absorption in the region of 1665 ± 30 cm⁻¹. For 2-(4-methoxyphenyl)benzo[d]thiazole, an intense mode mixing C=C stretching and C-H bending is observed at 1625 cm⁻¹. Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ range. The C-S stretching mode for a thiazole (B1198619) ring has been assigned to bands in the range of 710-855 cm⁻¹. In the case of 2-mercaptobenzothiazole, which exists in the thione form, the C=N stretching vibration is assigned to sharp, intense bands between 1412-1513 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide N-H | 3170 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2970 | Medium |

| C=O Stretch (Amide I) | Lactam C=O | 1660 - 1710 | Strong |

| N-H Bend (Amide II) | Amide N-H | 1530 - 1620 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium to Weak |

| C-N Stretch | Lactam C-N | 1200 - 1350 | Medium |

| C-S Stretch | Thiazole C-S | 710 - 855 | Medium to Weak |

In the solid state, 2(3H)-benzothiazolone and its analogues typically form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds. This intermolecular interaction significantly influences the vibrational frequencies of the involved functional groups. Hydrogen bonding weakens the N-H bond, reducing its force constant and causing the N-H stretching frequency to shift to a lower wavenumber (a red-shift). Simultaneously, the involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, also resulting in a downshift of the Amide I band frequency.

Studies on carboxylic acid dimers show that C=O stretching frequencies downshift from a free value of 1770-1780 cm⁻¹ to 1725-1700 cm⁻¹ when both the C=O and OH groups are hydrogen-bonded. A similar principle applies to the lactam dimers of benzothiazolones. The N-H stretching absorption is generally less sensitive to hydrogen bonding than O-H absorptions but still shifts to lower frequencies by about 100 cm⁻¹ in concentrated samples. In secondary amines with intramolecular NH···O hydrogen bonds, the N-H stretching frequency can be found in a wide range of 3300–2600 cm⁻¹, indicative of the hydrogen bond strength. The analysis of these shifts in FT-IR and Raman spectra provides conclusive evidence for the presence and nature of hydrogen bonding networks in the crystalline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise molecular structure of 4,6-Dimethyl-2(3H)-benzothiazolone by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the aromatic protons, and the two methyl groups. Based on data from analogues like 2-hydrazino-6-methylbenzothiazole, the N-H proton is expected to appear as a broad singlet in the downfield region, typically above 9.5 ppm. The aromatic protons on the benzene ring would appear in the range of approximately 7.0-7.8 ppm. For a 4,6-dimethyl substituted pattern, two singlets would be expected for the H-5 and H-7 protons. The two methyl groups at positions 4 and 6 would each give rise to a sharp singlet, likely in the region of 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring, expected around 170-190 ppm. The aromatic carbons typically resonate between 110 and 155 ppm. The carbons directly attached to the heteroatoms (C-S and C-N) and the methyl-substituted carbons (C-4 and C-6) would have distinct chemical shifts influenced by their electronic environment. The methyl carbons are expected to appear in the upfield region, typically around 20-22 ppm.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | > 9.5 (broad s) | - |

| C=O | - | ~170 - 190 |

| Ar-H5 | ~7.0 - 7.3 (s) | ~115 - 125 |

| Ar-H7 | ~7.3 - 7.6 (s) | ~120 - 130 |

| 4-CH₃ | ~2.2 - 2.5 (s) | ~20 - 22 |

| 6-CH₃ | ~2.2 - 2.5 (s) | ~20 - 22 |

| Aromatic Quaternary Carbons | - | ~125 - 155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Solvent-Dependent Electronic Spectral Behavior

The electronic absorption spectra of benzothiazole (B30560) derivatives are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net This behavior arises from the differential stabilization of the ground and excited states of the molecule by solvent molecules of varying polarity. Generally, a shift in the absorption maxima (λmax) is observed when the solvent is changed.

Studies on various benzothiazole and related heterocyclic derivatives show that the spectroscopic behavior of the solute is dependent on the nature of the solvent. researchgate.net For instance, in a series of organic solvents, benzothiazoles exhibit absorption in the UV region. researchgate.net The solute-solvent interactions can be analyzed using linear solvation energy relationships, which help in clarifying the contributions of different solvent properties like polarity and hydrogen bonding ability. researchgate.net Typically, polar solvents can cause a shift in the π→π* and n→π* transitions of the chromophore. This solvent-dependent behavior is crucial for understanding the electronic structure of these molecules and for applications in designing materials with specific optical properties. researchgate.net

Table 1: Illustrative Solvent-Dependent UV-Vis Absorption Maxima for an Analogous Azo-Pyridone Compound

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Dichloromethane | 8.93 | 265-308 | 358-375 |

| Dimethylformamide | 36.71 | 231-269 | 302-349 |

| Methanol | 32.6 | 232-278 | 262-326 |

Data derived from studies on 5-(substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones, illustrating typical solvatochromic shifts. researchgate.net

Thione-Thiol Tautomerism Studies

Heterocyclic compounds containing a thioamide group, such as this compound, can exist in two tautomeric forms: the thione form (amide) and the thiol form (enol). scispace.com Tautomerism is a dynamic equilibrium where the two forms can readily interconvert. clockss.org

The position of this equilibrium is highly dependent on the molecular environment, including the solvent and whether the compound is in solution or a condensed phase. cdnsciencepub.com It is a well-established rule that a more polar tautomer is preferentially stabilized in more polar solvents. cdnsciencepub.com For thioamides and related heterocyclic thiones, the thione form is generally more polar than the thiol form. Consequently, in polar solvents like water and ethanol, the tautomeric equilibrium is almost exclusively shifted towards the thione form. cdnsciencepub.comcdnsciencepub.com In contrast, dilute solutions in nonpolar solvents tend to favor the thiol form. cdnsciencepub.com

UV-Vis spectroscopy is a primary tool for investigating thione-thiol tautomerism, as the two forms have distinct chromophores and thus different absorption spectra. cdnsciencepub.com Changes in the absorption bands upon altering the solvent or concentration provide quantitative information about the position of the tautomeric equilibrium. cdnsciencepub.com For many heterocyclic thiones, the thione form is the predominant species in the gas phase and in most solutions. nih.govias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For benzothiazole and its derivatives, electron impact (EI) mass spectrometry reveals characteristic fragmentation pathways.

The molecular ion peak (M+) is typically abundant in the mass spectra of aromatic systems like benzothiazoles due to their stability. tandfonline.comlibretexts.org The fragmentation of the benzothiazole ring itself often involves the loss of neutral molecules such as hydrogen cyanide (HCN) or carbon monosulfide (CS). tandfonline.com

For substituted benzothiazoles, the fragmentation is also directed by the nature and position of the substituents. In the case of this compound, the fragmentation would likely involve initial cleavages related to the thione group and subsequent fragmentation of the dimethyl-substituted benzene ring. Common fragmentation patterns for heterocyclic compounds include alpha-cleavage and McLafferty rearrangements, depending on the specific structure. libretexts.org The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of unknown analogues.

Table 2: Significant Fragment Ions in the Electron Impact Mass Spectrum of Benzothiazole

| m/z | Proposed Fragment | Possible Loss from Precursor |

|---|---|---|

| 135 | [C7H5NS]+• (Molecular Ion) | - |

| 108 | [C6H4S]+• | - HCN |

| 91 | [C6H5N]+• | - CS |

| 69 | [C3H3S]+ | Fragmentation of the ring |

Data based on the known fragmentation of the parent benzothiazole structure. nist.gov

Solid-State Structural Analysis (e.g., X-ray Diffraction)

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related benzothiazole derivatives reveals common structural features. The benzothiazole ring system is typically planar or nearly planar. nih.govnih.goviucr.org For instance, in the structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the angle between the benzothiazole and chromene ring systems is only 3.01°. nih.gov The crystal packing in these structures is often stabilized by weak intermolecular interactions, such as C—H⋯O hydrogen bonds. nih.gov The precise bond lengths and angles determined by X-ray diffraction are essential for understanding the electronic properties and reactivity of the molecule.

Table 3: Selected Crystallographic Data for 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1592 (2) |

| b (Å) | 9.0048 (2) |

| c (Å) | 10.8678 (3) |

| α (°) | 82.779 (2) |

| β (°) | 76.016 (2) |

| γ (°) | 75.078 (2) |

| Volume (ų) | 655.42 (3) |

Data from the crystallographic study of a related benzothiazole derivative. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that possess one or more unpaired electrons, i.e., radicals or paramagnetic species. nih.gov

While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, its radical cation or radical anion could be generated through electrochemical oxidation or reduction, or via chemical reactions. ESR spectroscopy would be the ideal method to study these radical species.

The technique involves placing the sample in a strong magnetic field and irradiating it with microwaves. The absorption of microwaves provides a spectrum characterized by its g-factor and hyperfine coupling constants, which give detailed information about the electronic structure and the environment of the unpaired electron. sciencepg.com For transient, highly reactive radicals, a technique called spin trapping can be employed, where a "spin trap" molecule reacts with the radical to form a more stable radical adduct that can be readily studied by ESR. nih.gov ESR studies on radical ions of phenothiazine derivatives, which are structurally related to benzothiazoles, have been successfully conducted by intercalating them into DNA to stabilize the radical species. nih.gov

Theoretical and Computational Investigations of 4,6 Dimethyl 2 3h Benzothiazolone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of benzothiazole (B30560) systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of molecules. For benzothiazole and its derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G+(d,p) or 6-311++G(d,p), are widely used to predict structural parameters. scirp.orgscirp.orgcore.ac.uk These calculations help identify the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

In studies on related benzothiazole compounds, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral angles. core.ac.ukproteobiojournal.com The results generally show good agreement with experimental data where available and confirm the molecule's bicyclic, quasi-planar structure. core.ac.uk The theoretical geometric parameters calculated for benzothiazole derivatives provide a reliable foundation for further computational analysis. nbu.edu.sa

Table 1: Representative Calculated Geometric Parameters for Benzothiazole Derivatives using DFT Note: Data presented is for representative benzothiazole structures as specific optimized geometry for 4,6-Dimethyl-2(3H)-benzothiazolone was not available in the reviewed literature. The principles are directly applicable.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-S | ~1.76 Å | |

| C-N | ~1.38 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O-C-N | ~125° |

| C-S-C | ~90° |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules, allowing for the simulation of UV-Visible absorption spectra. nbu.edu.saresearchgate.net This analysis predicts the wavelengths of maximum absorption (λmax), the energy of electronic transitions, and their corresponding oscillator strengths, which indicate the intensity of the absorption. nbu.edu.sa

For benzothiazole derivatives, TD-DFT calculations, often performed in various solvents using models like the Polarizable Continuum Model (PCM), can elucidate how the electronic environment affects optical properties. nbu.edu.sarsc.org Studies on related systems reveal that the principal electronic transitions are typically π → π* in nature, involving the delocalized electrons of the aromatic system. mdpi.com These calculations are crucial for understanding the photophysical behavior of the compound. rsc.orgrsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. proteobiojournal.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org

In benzothiazole derivatives, the HOMO is typically distributed over the entire fused ring system, particularly the electron-rich benzene (B151609) and thiazole (B1198619) portions. researchgate.net The LUMO's distribution can vary depending on the substituents but is also generally located across the π-system. researchgate.net The analysis of electron density distribution within these orbitals helps to predict how the molecule will interact with other chemical species. researchgate.net

Table 2: Representative FMO Energies and Global Reactivity Descriptors for Benzothiazole Derivatives Note: Values are illustrative based on studies of various benzothiazole derivatives and provide a framework for understanding the reactivity of the 4,6-dimethyl substituted compound.

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.0 to 4.7 | Difference between LUMO and HOMO energies; indicates chemical stability. nbu.edu.sa |

| Chemical Hardness | η | 2.0 to 2.35 | Resistance to change in electron distribution. scirp.orgnbu.edu.sa |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. core.ac.uk It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). scirp.orgscirp.org These energies reveal the extent of electron delocalization, which is a key factor in molecular stability.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. researchgate.net

Red Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the carbonyl oxygen and the nitrogen atom. scirp.orgnih.gov

Blue Regions : Indicate positive potential, are electron-deficient, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green Regions : Represent neutral or zero potential areas. nih.gov

MEP analysis is invaluable for understanding intermolecular interactions, particularly hydrogen bonding patterns, and for predicting how the molecule will be recognized by other species. scirp.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. acs.org

In the context of drug discovery, MD simulations have been used for benzothiazole derivatives to understand their binding stability within the active sites of enzymes, such as acetylcholinesterase or protein tyrosine kinases. nih.govbiointerfaceresearch.com By simulating the molecule's behavior over a period of nanoseconds, researchers can assess the stability of key interactions (like hydrogen bonds) and calculate binding free energies, which helps in evaluating the potential of the compound as an inhibitor. nih.govacs.org Such studies can reveal how the compound achieves its biological effect at a dynamic, atomic level.

Conformational Landscape Exploration and Tautomeric Equilibria

Computational studies, particularly those employing density functional theory (DFT), are crucial for exploring the conformational landscape of benzothiazole derivatives. researchgate.netmdpi.com The geometry of these molecules is defined by the spatial arrangement of their constituent atoms and functional groups. For instance, in a related pyrrolo-thiazole system, conformers are characterized by the orientation of methyl ester groups, which can adopt pseudo-trans or pseudo-cis positions. nih.gov The thiazolidine (B150603) ring in such systems often assumes an envelope conformation. nih.gov

Tautomerism is a key aspect of the chemistry of 2(3H)-benzothiazolone systems. These compounds can exist in equilibrium between the oxo (keto) and hydroxytaxime (enol) forms. Computational investigations into the tautomeric equilibria of similar heterocyclic systems, such as 5-methyl-3-methylthio-1,2,4-triazole, have been performed using DFT and the quantum theory of atoms in molecules (QTAIM). scispace.comphyschemres.org These studies analyze the energetic and electronic features of the tautomeric pathways in both the gas phase and in solution. scispace.comphyschemres.org The results often indicate that one tautomeric form is thermodynamically more stable than the other. scispace.com For example, in the case of the triazole derivative, the tautomer with the proton on a pyrrole-like nitrogen atom was found to be more stable. scispace.com The solvent can also influence the thermodynamic feasibility of tautomerism. scispace.comphyschemres.org

Prediction of Intermolecular Hydrogen Bonding and Aggregation Behavior

Intermolecular hydrogen bonding plays a significant role in the aggregation behavior of molecules. Computational methods can predict these interactions, providing insights into how molecules self-assemble. In the context of benzothiazole derivatives, hydrogen bonding is a key factor in their interaction with biological receptors. For example, molecular docking studies of benzothiazole derivatives as anticonvulsant agents have shown the importance of hydrogen bond interactions with amino acid residues in the target protein. wjarr.comresearchgate.net

The aggregation of molecules can be influenced by their polarity and the surrounding environment. Studies on related heterocyclic systems have shown that more polar conformers can be stabilized in more polarizable environments, which can precede aggregation. nih.gov Computational analysis helps in understanding these phenomena by predicting the binding modes and interaction energies between molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comchula.ac.th This method is widely applied in drug discovery to design and predict the activity of new compounds. thaiscience.infoallsubjectjournal.com For benzothiazole derivatives, 2D and 3D-QSAR models have been developed to understand their various pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory properties. chula.ac.ththaiscience.infoallsubjectjournal.comresearchgate.net

In a typical QSAR study, a set of known compounds and their biological activities are used to build a mathematical model. allsubjectjournal.com This model is then validated to ensure its predictive power. mdpi.comallsubjectjournal.com For instance, a QSAR model for benzothiazole derivatives as anthelmintic agents showed a high squared correlation coefficient (r²) of 0.8004, indicating a good correlation between the descriptors and the activity. allsubjectjournal.com

The descriptors used in QSAR models can be of various types, including topological, electronic, and steric parameters. mdpi.commdpi.com For example, in a study of benzimidazole (B57391) derivatives, descriptors were obtained from DFT calculations. scirp.org The statistical quality of the QSAR models is assessed using parameters like the correlation coefficient (r), squared correlation coefficient (r²), and cross-validated squared correlation coefficient (Q²). mdpi.comallsubjectjournal.com A good QSAR model should have high predictive ability, which is often validated using techniques like leave-one-out (LOO) cross-validation. mdpi.comallsubjectjournal.com

The insights gained from QSAR studies can guide the synthesis of new derivatives with improved activity. For example, a group-based QSAR (G-QSAR) analysis of benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups on a particular fragment could enhance the activity. chula.ac.th

Table 1: Statistical Parameters of a QSAR Model for Anthelmintic Benzothiazole Derivatives allsubjectjournal.com

| Parameter | Value |

| Squared Correlation Coefficient (r²) | 0.8004 |

| Correlation Coefficient (r) | 0.8946 |

| Cross-Validated Squared Correlation Coefficient (Q²) | 0.6597 |

| Root Mean Square Error (RMSE) | 0.0157 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). wjarr.comresearchgate.net This technique is instrumental in understanding the binding modes and affinities of potential drug candidates. wjarr.com For benzothiazole derivatives, molecular docking has been used to investigate their interactions with various biological targets, including enzymes and receptors involved in cancer, epilepsy, and microbial infections. wjarr.combiointerfaceresearch.comnih.gov

The process involves placing the ligand in the active site of the receptor and calculating the binding energy. wjarr.com A negative binding energy indicates a stable interaction. wjarr.comresearchgate.net The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.govnih.gov For example, a study on benzothiazole derivatives as potential inhibitors of SARS-CoV-2 showed hydrophobic interactions with amino acids like Tyr-237 and Leu-272. nih.gov

Molecular docking studies have been crucial in identifying promising benzothiazole derivatives for various therapeutic applications. For instance, in a study of anticonvulsant agents, several designed benzothiazole derivatives exhibited excellent docking scores, better than the standard drugs phenytoin (B1677684) and carbamazepine. wjarr.com Similarly, docking studies of benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment provided insights into their binding patterns within the ATP binding site of the enzyme. biointerfaceresearch.com

Molecular dynamics (MD) simulations can be used to further investigate the stability of the ligand-protein complex over time. nih.gov These simulations provide information on the physical movements and dynamic evolution of the complex. nih.gov

Table 2: Docking Results of Selected Benzothiazole Derivatives as Anticonvulsant Agents wjarr.com

| Compound | MolDock Score |

| SDZ3 | -121.56 |

| SDZ4 | -118.93 |

| SDZ5 | -115.47 |

| SDZ6 | -112.34 |

| Phenytoin (Standard) | -73.63 |

| Carbamazepine (Standard) | -62.45 |

Mechanistic Studies of Biological Activities of Benzothiazolone Derivatives

Investigation of Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antileishmanial)

Benzothiazolone and its derivatives are recognized for their broad-spectrum antimicrobial properties. The mechanisms behind these activities are multifaceted, involving the inhibition of essential microbial enzymes, interference with cellular processes, and disruption of membrane integrity.

A primary mechanism of antimicrobial action for benzothiazole (B30560) derivatives is the inhibition of enzymes crucial for microbial survival. Research has shown that these compounds can act as inhibitors for various bacterial and fungal enzymes.

For instance, certain heteroaryl benzothiazole derivatives have been identified as inhibitors of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com The inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. Additionally, some benzothiazole derivatives have been found to inhibit 14-lanosterol demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com

Furthermore, studies on other benzothiazole derivatives have demonstrated their ability to target DNA gyrase, an enzyme essential for DNA replication in bacteria. acs.org By inhibiting DNA gyrase, these compounds prevent the proper coiling and uncoiling of bacterial DNA, ultimately halting replication and leading to cell death. Another targeted enzyme is dihydropteroate (B1496061) synthase (DHPS), which is involved in the folic acid synthesis pathway in bacteria. nih.gov

While direct studies on 4,6-dimethyl-2(3H)-benzothiazolone's specific enzyme inhibitory activities are not extensively documented, the established activity of the benzothiazole scaffold suggests that it likely shares similar enzyme-inhibiting capabilities. The presence of dimethyl groups at the 4 and 6 positions may influence the compound's binding affinity to these enzymatic targets.

Table 1: Examples of Microbial Enzyme Inhibition by Benzothiazole Derivatives

| Derivative Class | Target Enzyme | Microbial Species | Reference |

| Heteroaryl benzothiazoles | E. coli MurB | Escherichia coli | mdpi.com |

| Heteroaryl benzothiazoles | 14-lanosterol demethylase | Fungi | mdpi.com |

| Benzothiazole scaffold-based inhibitors | DNA Gyrase | Acinetobacter baumannii, Pseudomonas aeruginosa | acs.org |

| Benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | Staphylococcus aureus | nih.gov |

Beyond direct enzyme inhibition, benzothiazole derivatives can interfere with other fundamental microbial cellular processes. One such mechanism is the disruption of bacterial biofilms and the quenching of quorum sensing. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain benzothiazole derivatives linked to a 1,2,3,5-tetrazine (B1252110) moiety have been shown to prevent biofilm formation in various bacteria. nih.gov They also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production. nih.gov

Additionally, some benzimidazoles, which are structurally related to benzothiazoles, are known to act as purine (B94841) antagonists. They can interfere with the biosynthesis of nucleic acids and proteins in the bacterial cell wall, thereby inhibiting bacterial growth. nih.gov This suggests a potential parallel mechanism for benzothiazolone derivatives.

The cell membrane is a critical barrier for microbial cells, and its disruption is a common mechanism for antimicrobial agents. Some benzothiazole derivatives have been shown to perturb microbial fatty acid synthesis and cell membrane formation. nih.gov This disruption can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.

For example, studies on certain diarylureas bearing a benzothiazole nucleus have demonstrated potent antibacterial activity, which is attributed to their ability to interfere with cell membrane integrity. nih.gov While specific studies on the membrane interaction of this compound are limited, the lipophilic nature of the benzothiazole ring suggests a potential for interaction with the lipid bilayer of microbial membranes.

In the context of antileishmanial activity, some benzothiazole derivatives have been found to induce mitochondrial dysfunction in Leishmania parasites. nih.gov This indicates an interaction with and disruption of the mitochondrial membrane, a critical organelle for the parasite's survival.

Exploration of Antiproliferative and Anticancer Mechanisms

The potential of benzothiazolone derivatives as anticancer agents has been a significant area of research. These compounds have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms, including the disruption of the cytoskeleton and the activation of apoptotic pathways.

One of the well-established anticancer mechanisms of certain benzothiazole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Several 1,2,4-triazole-based compounds, designed as analogs of combretastatin (B1194345) A-4 (a known tubulin inhibitor), have demonstrated potent tubulin polymerization inhibitory activity. nih.gov These compounds effectively mimic the cis-configuration required for binding to the colchicine-binding site on tubulin. While direct evidence for this compound is pending, the benzothiazole scaffold is a key feature in many tubulin inhibitors.

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Benzothiazole derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

The intrinsic pathway is often initiated by cellular stress, such as that induced by chemotherapeutic agents. For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has been shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS). nih.gov This leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3) that execute the apoptotic program. nih.gov

Another novel benzothiazole derivative, PB11, has been found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway. nih.gov This pathway is often overactive in cancer and promotes cell survival. Inhibition of this pathway by PB11 leads to the upregulation of pro-apoptotic proteins and the activation of caspases. nih.gov

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. While less commonly reported for benzothiazole derivatives, some studies suggest that these compounds can also engage this pathway, leading to the activation of caspase-8 and subsequent apoptosis.

Table 2: Mechanistic Details of Apoptosis Induction by Benzothiazole Derivatives

| Derivative | Cancer Cell Line | Key Mechanistic Events | Pathway | Reference |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD) | Colorectal Cancer | Increased ROS, disruption of mitochondrial membrane potential, cytochrome c release, caspase-9 and -3 activation | Intrinsic (Mitochondrial) | nih.gov |

| PB11 | Glioblastoma, Cervix Cancer | Suppression of PI3K/AKT signaling, upregulation of caspase-3 and cytochrome c | Intrinsic | nih.gov |

Cell Cycle Arrest and Progression Alterations

A significant mechanism by which benzothiazole derivatives exhibit anticancer activity is through the induction of cell cycle arrest, a critical process for controlling cell proliferation. jmb.or.kr Studies have shown that certain benzisothiazolones can halt the cell cycle at the G2/M phase in HeLa cells. rsc.org This arrest is a key indicator of cytotoxic activity and a common mechanism for many anticancer agents. rsc.org

For instance, the fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been demonstrated to induce cell cycle arrest in MCF-7 breast cancer cells. nih.gov This effect is closely linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov The parent compound, DF 203, also shows similar AhR-dependent growth-inhibitory properties. nih.gov

Furthermore, some benzothiazole derivatives have been found to induce a potent G2/M arrest in cancer cells, highlighting their potential as therapeutic agents that can control tumor growth by interfering with cell division. nih.gov The regulation of the cell cycle is a complex process involving various proteins, and the ability of these compounds to modulate this process underscores their therapeutic potential. jmb.or.kr

DNA/RNA Interaction Mechanisms and DNA Damage

Benzothiazole derivatives have been shown to interact with DNA, leading to damage and subsequent cellular responses. researchgate.net Some of these compounds act as DNA minor groove-binding agents. researchgate.net This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) induces DNA damage in MCF-7 cells, a process that is attenuated in cells deficient in the aryl hydrocarbon receptor (AhR). nih.gov This suggests that the metabolic activation of the compound by cytochrome P450 enzymes, which are regulated by the AhR pathway, is crucial for its DNA-damaging effects. nih.gov

Moreover, a novel benzothiazole derivative, PB11, has been shown to induce significant DNA fragmentation in U87 and HeLa cells, a hallmark of apoptosis. nih.gov This effect was observed at nanomolar concentrations, indicating high potency. nih.gov The ability of benzothiazole derivatives to cause DNA damage and trigger apoptosis is a key aspect of their anticancer activity. nih.govresearchgate.net Some benzothiazoles are also being investigated for their ability to protect against DNA damage induced by UV radiation. nih.gov

Identification of Specific Protein Targets and Kinase Inhibition (e.g., Topoisomerase, ATR kinase)

Researchers have identified several specific protein targets for benzothiazole derivatives, including critical enzymes involved in cell proliferation and DNA repair. researchgate.netnih.govnih.gov

Topoisomerase Inhibition: Certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.net One such derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a particularly effective inhibitor with a very low IC50 value. researchgate.net Mechanistic studies suggest that this compound does not intercalate into DNA but rather binds to the enzyme, preventing its interaction with DNA. researchgate.net

ATR Kinase Inhibition: A series of novel benzothiazole and chromone (B188151) derivatives have been synthesized and evaluated as inhibitors of ATR (Ataxia-Telangiectasia and Rad3-related) kinase, a key regulator of the DNA damage response pathway. nih.govnih.gov Several of these compounds displayed significant potency, with one exhibiting the best IC50 values in both HCT116 and HeLa cell lines. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the ATR kinase domain in a manner similar to known inhibitors. nih.govnih.gov

Other Kinase Targets: The benzothiazole scaffold is recognized as a valuable framework for developing inhibitors of various other kinases implicated in cancer, such as receptor tyrosine kinases (e.g., c-Met, EGFR) and components of the PI3K/Akt/mTOR pathway. frontiersin.org For example, the novel benzothiazole derivative PB11 has been found to suppress the PI3K/AKT signaling pathway in cancer cells. nih.gov

Receptor Interaction Studies (e.g., Aryl Hydrocarbon Receptor, p56lck)

The biological activities of benzothiazole derivatives are also mediated through their interaction with specific cellular receptors.

Aryl Hydrocarbon Receptor (AhR): The AhR signaling pathway plays a crucial role in the antitumor activity of certain benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). nih.gov The sensitivity of MCF-7 cells to this compound is dependent on a functional AhR pathway, which regulates the expression of metabolic enzymes like CYP1A1. nih.gov Antagonists of the AhR can abrogate the growth-inhibitory properties of these benzothiazoles. nih.gov The AHR has also been shown to play a role in regulating inflammatory and immune responses. nih.gov

Other Potential Receptor Interactions: While direct interaction studies with p56lck for this compound were not found, the broader class of benzothiazole derivatives has been investigated for a range of receptor interactions. For instance, some derivatives have been explored as antagonists for receptors like PPARα. mdpi.com

Research into Anti-inflammatory and Analgesic Mechanisms

Benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, with research focusing on their ability to inhibit key enzymes and modulate inflammatory signaling pathways. nih.govresearchgate.netpsu.edukoreascience.kr

Cyclooxygenase (COX) Isoenzyme Inhibition and Selectivity Studies

A primary mechanism for the anti-inflammatory and analgesic effects of many benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. nih.govresearchgate.netresearchgate.net

Several studies have synthesized and evaluated benzothiazole analogs for their inhibitory effects on COX-1 and COX-2. nih.govresearchgate.net Some of these compounds have shown moderate to potent inhibitory activity against the COX-2 isozyme with a degree of selectivity over COX-1. nih.gov For example, a series of benzo[d]thiazole analogs were found to be weak inhibitors of COX-1 but exhibited moderate inhibitory effects on COX-2, with IC50 values ranging from 0.28 to 0.77 μM and COX-2 selectivity indexes between 7.2 and 18.6. nih.gov

The development of selective COX-2 inhibitors is a key area of research, as these compounds are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.netnih.govmdpi.comuu.nl The benzothiazole scaffold has proven to be a valuable starting point for designing such selective inhibitors. nih.gov

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, benzothiazole derivatives also exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. researchgate.netnih.gov

One such pathway is the nuclear factor-kappa B (NF-κB) pathway. A novel benzothiazole derivative, BMP326, was found to inhibit the activation of NF-κB by reducing the phosphorylation of p65 and IκBα in LPS-stimulated macrophages. researchgate.net This compound also suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK. researchgate.net

The modulation of these pathways leads to a reduction in the production of pro-inflammatory mediators. For instance, BMP326 significantly inhibited the production of nitric oxide (NO) and down-regulated the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net It also decreased the production of pro-inflammatory cytokines like interleukin (IL)-6, IL-1β, and tumor necrosis factor (TNF)-α. researchgate.net Similarly, another study on benzothiazole derivatives showed a reduction in the levels of IL-6 and TNF-α. frontiersin.org

Some derivatives have also been investigated for their inhibitory effects on lipoxygenase (LOX), another important enzyme in the inflammatory cascade. nih.govnih.gov

Mechanistic Analysis of Antioxidant Activity

While benzothiazole derivatives, in general, are recognized for their antioxidant properties, specific studies detailing the mechanisms for this compound are absent.

Free Radical Scavenging Capabilities and Electron Transfer Mechanisms

No studies were identified that specifically investigate the free radical scavenging capabilities of this compound. Consequently, information regarding its potential electron transfer mechanisms, which are fundamental to this activity, is not available.

Role in Reactive Oxygen Species (ROS) Mitigation

There is no available research specifically detailing the role of this compound in the mitigation of reactive oxygen species (ROS). The capacity of this compound to neutralize various forms of ROS or to influence cellular antioxidant defense systems has not been documented.

Other Investigated Biological Mechanisms

The exploration of other potential biological targets and pathways for this compound has also yielded no specific findings.

Enzyme Target Modulation (e.g., α-Amylase, α-Glucosidase, Acetylcholinesterase)

There is a lack of published research on the inhibitory or modulatory effects of this compound on key enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase. Therefore, its potential as an enzyme modulator in related pathological conditions has not been established.

Receptor Binding and Neuroprotective Actions

No data exists in the scientific literature regarding the receptor binding profile of this compound. As a result, any potential neuroprotective actions mediated through receptor interactions remain unknown.

Antidiabetic Mechanisms

Specific studies on the antidiabetic mechanisms of this compound are not available. Research into its effects on glucose metabolism, insulin (B600854) signaling pathways, or other relevant antidiabetic targets has not been reported.

Medicinal Chemistry Research and Rational Drug Design Principles for Benzothiazolone Derivatives

Structure-Activity Relationship (SAR) Studies of 4,6-Dimethyl-2(3H)-benzothiazolone and its Analogues